molecular formula C19H20FN3O2 B5672706 N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide

N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide

货号 B5672706
分子量: 341.4 g/mol
InChI 键: GVDBTXMSCQPPPA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide, also known as TAK-875, is a novel, orally active, and selective G-protein-coupled receptor 40 (GPR40) agonist. GPR40 is a receptor expressed in pancreatic beta cells, and its activation leads to insulin secretion, making it a potential therapeutic target for type 2 diabetes mellitus (T2DM).

作用机制

N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide works by selectively activating GPR40, a receptor expressed in pancreatic beta cells. Activation of GPR40 leads to increased insulin secretion in response to glucose, which helps to lower blood glucose levels in patients with T2DM.
Biochemical and Physiological Effects
In addition to its effects on insulin secretion, N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has been shown to have other biochemical and physiological effects. For example, N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has been shown to increase glucagon-like peptide-1 (GLP-1) secretion, a hormone that stimulates insulin secretion and inhibits glucagon secretion. N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has also been shown to improve beta cell function and reduce beta cell apoptosis in animal models of T2DM.

实验室实验的优点和局限性

N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has several advantages for use in lab experiments. It is a selective GPR40 agonist, meaning that it specifically targets this receptor without affecting other receptors in the body. N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide is also orally active, making it easy to administer to animals in preclinical studies.
However, there are also limitations to using N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide in lab experiments. For example, N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has a relatively short half-life, meaning that it is rapidly metabolized and eliminated from the body. This can make it difficult to achieve consistent blood levels of N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide in animal models.

未来方向

There are several potential future directions for research on N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide. One area of interest is the use of N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide in combination with other therapies for T2DM, such as metformin or GLP-1 receptor agonists. Another area of interest is the potential use of N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide in the treatment of other metabolic disorders, such as obesity or non-alcoholic fatty liver disease. Finally, further research is needed to fully understand the long-term safety and efficacy of N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide in humans.

合成方法

The synthesis of N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide involves several steps, including the coupling of 4-fluoroaniline with 4-chlorobenzoyl chloride, followed by N-alkylation with piperazine and subsequent acylation with acetic anhydride. The final product is obtained after purification by column chromatography and recrystallization.

科学研究应用

N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has been extensively studied for its potential use in the treatment of T2DM. In preclinical studies, N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has been shown to improve glucose tolerance and increase insulin secretion in animal models of T2DM. In clinical trials, N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has demonstrated efficacy in reducing HbA1c levels, a marker of long-term blood glucose control, in patients with T2DM.

属性

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-14(24)21-18-5-3-2-4-17(18)19(25)23-12-10-22(11-13-23)16-8-6-15(20)7-9-16/h2-9H,10-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDBTXMSCQPPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。